
1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H17F3N2O2 and its molecular weight is 350.341. The purity is usually 95%.
BenchChem offers high-quality 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuropeptide Y5 Receptor Antagonists
Research into neuropeptide Y5 receptor antagonists has identified compounds similar to 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea. These compounds have been optimized for in vitro potency by altering various molecular segments. Studies have shown that selected analogues act as antagonists in cellular assays, suggesting potential applications in modulating physiological processes related to the neuropeptide Y5 receptor (Fotsch et al., 2001).
Fluorescent Probes for Metal Ion Detection
A novel fluorescent sensor structurally related to the compound has been developed for the selective and sensitive detection of Al3+ ions. This sensor exhibits a 'turn-on' fluorescence response in the presence of Al3+, making it useful for biological applications, including the detection of Al3+ in living cells (Wang et al., 2017).
Gelation and Rheology Modification
Compounds with urea functionalities have been explored for their ability to form hydrogels in acidic conditions. The rheology and morphology of these gels can be tuned by varying the identity of the anion, which affects the physical properties of the gels. Such studies highlight the potential of urea derivatives in creating materials with customizable mechanical properties (Lloyd & Steed, 2011).
Inhibitors of Soluble Epoxide Hydrolase
Research into soluble epoxide hydrolase (sEH) inhibitors has featured compounds with a urea component, focusing on their metabolism and potential therapeutic applications. These inhibitors have been evaluated in various animal disease models, including those for inflammation, hypertension, neuropathic pain, and neurodegeneration, offering insights into the metabolism of such compounds and their efficacy (Wan et al., 2019).
Corrosion Inhibition
Urea derivatives have been investigated for their ability to inhibit the corrosion of mild steel in acidic solutions. Studies have shown that certain urea compounds exhibit good performance as corrosion inhibitors, with their efficiency varying with temperature and concentration. This application is significant in industrial settings where corrosion resistance is critical (Bahrami & Hosseini, 2012).
Propiedades
IUPAC Name |
1-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c19-18(20,21)14-5-7-15(8-6-14)23-16(24)22-11-17(25)9-12-3-1-2-4-13(12)10-17/h1-8,25H,9-11H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEFUVRYZVCJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)NC3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

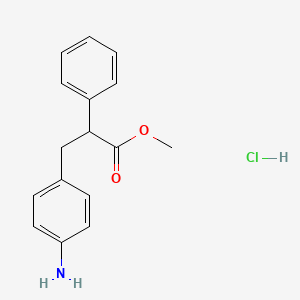

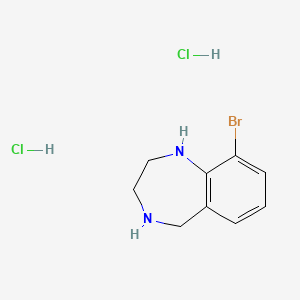
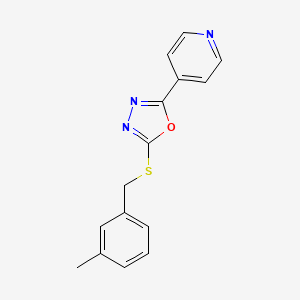
![(E)-3-(((benzo[d][1,3]dioxol-5-ylmethyl)amino)methylene)-1-benzyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2570276.png)
![[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2570278.png)
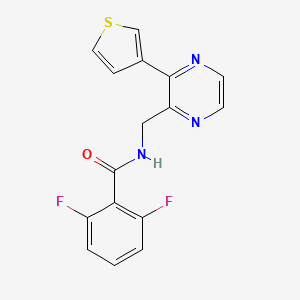

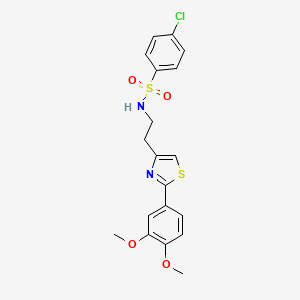
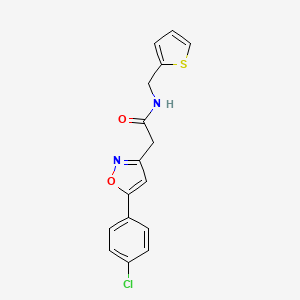
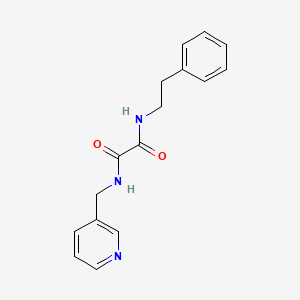

![isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B2570288.png)
![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]cyclobutanecarboxamide](/img/structure/B2570291.png)